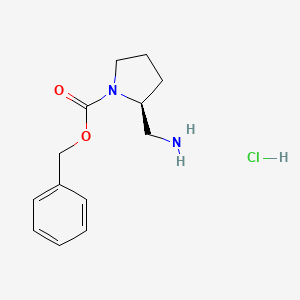
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is a chiral compound that features a pyrrolidine ring with an aminomethyl group and a carbobenzyloxy (Cbz) protecting group. The hydrochloride (HCl) salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality. This is typically achieved using benzyl chloroformate in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.
Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Deprotection: Hydrogen gas in the presence of a palladium catalyst (Pd/C) or trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Cbz group provides stability and protection during chemical reactions, ensuring the compound’s integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Aminomethyl-1-Cbz-pyrrolidine HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-Aminomethyl-1-Cbz-pyrrolidine: The free base form without the hydrochloride salt.
N-Boc-2-Aminomethylpyrrolidine: A similar compound with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Uniqueness
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H19ClN2O2 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
ONODQZLASNRARN-YDALLXLXSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


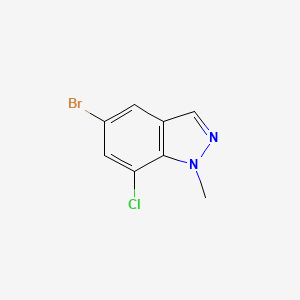
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
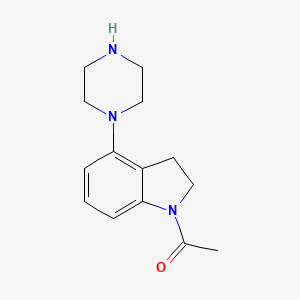
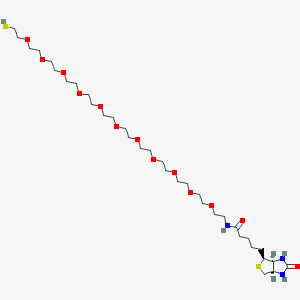
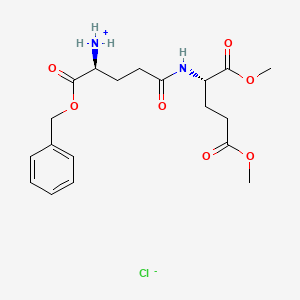
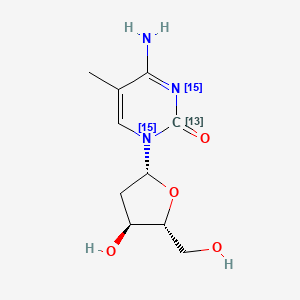
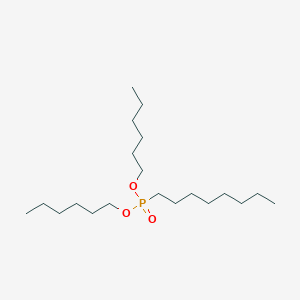

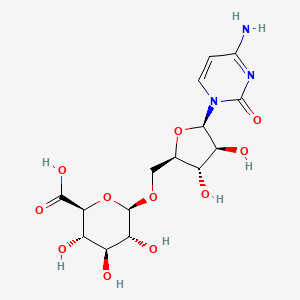


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
